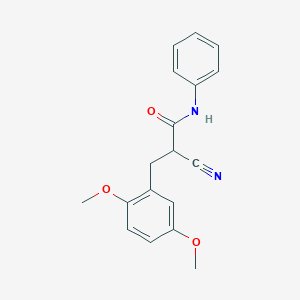

2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide

Description

2-Cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone with a cyano group at the second carbon and a 2,5-dimethoxyphenyl substituent at the third carbon. Its molecular formula is C₁₈H₁₇N₂O₃, with a molecular weight of 315.34 g/mol.

Properties

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-16-8-9-17(23-2)13(11-16)10-14(12-19)18(21)20-15-6-4-3-5-7-15/h3-9,11,14H,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILNUNXPYFWTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylic acid. This intermediate is then reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl and methoxy groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Backbone Flexibility : Unlike rigid phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide, ), the propanamide backbone offers conformational flexibility, which could influence binding interactions .

Compounds with 2,5-Dimethoxyphenyl Moieties

Table 2: Role of the 2,5-Dimethoxyphenyl Group

| Compound Name | Core Structure | Biological Activity | Reference |

|---|---|---|---|

| 25H-NBOH | Phenethylamine | Serotonin receptor agonist | |

| Target Compound | Propanamide | Unknown (structural analogy) | — |

Key Observations :

- The 2,5-dimethoxyphenyl group is associated with serotonin receptor affinity in phenethylamines like 25H-NBOH . In the target compound, this moiety’s electronic effects (via methoxy groups) could modulate interactions with biological targets, though the amide backbone may limit blood-brain barrier penetration compared to phenethylamines.

N-Phenylpropanamide Derivatives

The compound 2-[(3-fluorophenyl)amino]-N-phenylpropanamide () shares the N-phenylpropanamide backbone but differs in substituents (fluoro vs. cyano/dimethoxyphenyl). Key differences include:

- Molecular Weight : The target compound’s higher molecular weight (315.34 vs. 258.29 g/mol) may reduce solubility but improve thermal stability .

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

- Cyano group : Known for its electrophilic character.

- Dimethoxyphenyl moiety : Enhances lipophilicity, facilitating membrane penetration.

- Phenyl group : Potentially involved in π-π interactions with biological targets.

Its molecular formula is with a molecular weight of approximately 314.35 g/mol.

The biological activity of 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide is believed to arise from its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups may enhance the compound's ability to interact with cell membranes and intracellular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects such as anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. In vivo experiments using models of paw edema demonstrated that the compound effectively reduces inflammation, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Potential

The anticancer properties of 2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylpropanamide are under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways targeted by this compound are still being elucidated, but its structural characteristics suggest potential interactions with key regulatory proteins involved in tumor growth.

3. Antimicrobial Activity

Additionally, the compound has been studied for its antimicrobial properties. Initial findings indicate effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.